molecular formula C3H6Cl2O B564493 2,3-Dichloro-1-propanol-d5 CAS No. 1189730-34-4

2,3-Dichloro-1-propanol-d5

Cat. No. B564493
M. Wt: 134.011
InChI Key: ZXCYIJGIGSDJQQ-UXXIZXEISA-N
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Description

2,3-Dichloro-1-propanol-d5 is a viscous colorless to amber liquid with an ethereal odor . It may be employed as a carbon and energy supplement for the growth of Pseudomonas putida strain (MC4) .


Molecular Structure Analysis

The molecular formula of 2,3-Dichloro-1-propanol-d5 is C3HD5Cl2O . The molecular weight is 134.02 .


Physical And Chemical Properties Analysis

2,3-Dichloro-1-propanol-d5 is a viscous colorless to amber liquid with an ethereal odor . It has a molecular weight of 134.02 . It is expected to exist solely as a vapor in the ambient atmosphere .

Scientific Research Applications

Analytical Method Development

Researchers have developed a variety of analytical methods to detect and quantify 2,3-Dichloro-1-propanol and related compounds in environmental samples and foodstuffs. For example, a GC–MS method was established for the sensitive determination of 1,3-dichloro-2-propanol in water, utilizing 1,3-DCP-d5 as an internal standard to enhance accuracy and sensitivity (Schuhmacher et al., 2005). This method, among others, plays a crucial role in monitoring environmental pollutants and ensuring food safety by detecting toxic compounds at very low levels.

Biodegradation Studies

Biodegradation research focuses on the breakdown of toxic compounds like 2,3-Dichloro-1-propanol by microorganisms. Effendi et al. (2000) isolated bacteria capable of degrading 2,3-dichloro-1-propanol, highlighting the potential for bioremediation strategies to mitigate the environmental impact of such compounds (Effendi, Greenaway, & Dancer, 2000). These studies are crucial for developing environmentally friendly methods to handle chemical pollutants.

Kinetic and Mechanistic Insights

Investigations into the kinetics and mechanisms of reactions involving 2,3-Dichloro-1-propanol contribute to a deeper understanding of its behavior under various conditions. For instance, the kinetics of dehydrochlorination of dichloropropanol was studied in a microreactor, revealing that 2,3-dichloro-1-propanol is less reactive than its isomer, which has implications for its stability and reactivity in environmental and industrial processes (Zhang et al., 2012).

Environmental and Health Impact Assessments

Research on the environmental and health impacts of 2,3-Dichloro-1-propanol includes studies on its degradation products, toxicity, and potential effects on living organisms. Understanding these impacts is essential for risk assessment and the development of guidelines to protect human health and the environment.

Molecular and Structural Analysis

Molecular and structural analyses, such as the study of conformational stability and vibrational spectra of 2,3-dichloro-1-propanol, provide foundational knowledge about the physical and chemical properties of the compound. These studies are vital for various applications, including material science, chemical synthesis, and the development of analytical methods (Badawi & Ali, 2010).

Safety And Hazards

2,3-Dichloro-1-propanol-d5 is combustible . It is poisonous by ingestion and skin contact . It is moderately toxic by inhalation . It is a skin and severe eye irritant . When heated to decomposition, it emits toxic fumes of Cl- .

Future Directions

2,3-Dichloro-1-propanol-d5 is a high-quality reference standard for the most reliable pharmaceutical testing . It is available for purchase online at LGC Standards .

properties

IUPAC Name

2,3-dichloro-1,1,2,3,3-pentadeuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCYIJGIGSDJQQ-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675829
Record name 2,3-Dichloro(~2~H_5_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-1-propanol-d5

CAS RN

1189730-34-4
Record name 2,3-Dichloro(~2~H_5_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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